molecular formula C21H26N2O2 B14938110 N-heptyl-3-[(phenylcarbonyl)amino]benzamide

N-heptyl-3-[(phenylcarbonyl)amino]benzamide

Katalognummer: B14938110
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: LIEMBYOWJWHMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE typically involves the following steps:

    Formation of Benzoylamine: Benzoyl chloride reacts with ammonia to form benzoylamine.

    Alkylation: The benzoylamine is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to form N-heptylbenzamide.

    Amidation: Finally, the N-heptylbenzamide undergoes amidation with benzoyl chloride to yield 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE.

Industrial Production Methods

In an industrial setting, the production of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the heptyl chain can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-HEPTYLBENZAMIDE: Lacks the benzoylamino group, resulting in different chemical properties and biological activities.

    BENZOYLAMINO-BENZOIC ACID: Contains a carboxylic acid group instead of the heptyl chain, affecting its solubility and reactivity.

Uniqueness

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is unique due to its combination of a benzoylamino group and a heptyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C21H26N2O2

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-benzamido-N-heptylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-2-3-4-5-9-15-22-20(24)18-13-10-14-19(16-18)23-21(25)17-11-7-6-8-12-17/h6-8,10-14,16H,2-5,9,15H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

LIEMBYOWJWHMJP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.